molecular formula C10H5BrClNO7S B6090205 6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE

6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE

Cat. No.: B6090205
M. Wt: 398.57 g/mol
InChI Key: BXUYXGCHMLKIII-UHFFFAOYSA-N
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Description

6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE is a complex organic compound that features a benzoxathiol core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE typically involves multi-step organic reactions One common method includes the nitration of a benzoxathiol derivative followed by bromination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the nitro group or other functional groups present in the molecule.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted benzoxathiol derivatives.

Scientific Research Applications

6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROETHYL CARBONATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chloroethyl groups can undergo substitution reactions, leading to various biological effects. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-4-NITRO-2-OXO-1,3-BENZOXATHIOL-5-YL ISOPROPYL CARBONATE: Similar structure but with an isopropyl group instead of a chloroethyl group.

    6-BROMO-2H-1,4-BENZOXAZIN-3(4H)-ONE: Lacks the nitro and chloroethyl groups but shares the benzoxathiol core.

Properties

IUPAC Name

(6-bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl) 2-chloroethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO7S/c11-4-3-5-8(21-10(15)19-5)6(13(16)17)7(4)20-9(14)18-2-1-12/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUYXGCHMLKIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)OC(=O)OCCCl)[N+](=O)[O-])SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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